3-(Bromomethyl)imidazo[1,2-a]pyridine

Chemical Biology Medicinal Chemistry Fragment-Based Drug Discovery

3-(Bromomethyl)imidazo[1,2-a]pyridine (CAS 1643618-82-9) is a privileged-scaffold intermediate for medicinal chemistry and SAR-driven library synthesis. Its electrophilic bromomethyl group at the 3-position offers markedly higher reactivity than the chloromethyl analogue, enabling efficient and reliable diversification into amines, ethers, and thioethers. This compound is a strategic procurement item for kinase inhibitor (PI3Kα, DNA-PK) and bromodomain (BRD4) programs, supported by microwave-assisted synthesis protocols that achieve up to 85% yield in minutes.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B13552582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)imidazo[1,2-a]pyridine
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)CBr
InChIInChI=1S/C8H7BrN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2
InChIKeyUNPORLJQZYNHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)imidazo[1,2-a]pyridine for Medicinal Chemistry and Chemical Biology: A Reactive Heterocyclic Building Block


3-(Bromomethyl)imidazo[1,2-a]pyridine (CAS 1643618-82-9) is a versatile intermediate in medicinal chemistry and organic synthesis [1]. It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold found in numerous kinase inhibitors, receptor ligands, and CNS-active agents [2]. Its key structural feature is the electrophilic bromomethyl group at the 3-position of the imidazole ring, which provides a handle for rapid diversification into amine, ether, and thioether derivatives via nucleophilic substitution reactions [1]. This positions it as a strategic procurement item for structure-activity relationship (SAR) studies and library synthesis.

Why Generic Imidazo[1,2-a]pyridines Cannot Replace 3-(Bromomethyl)imidazo[1,2-a]pyridine in Derivatization Workflows


Substituting 3-(Bromomethyl)imidazo[1,2-a]pyridine with other imidazopyridine isomers or halomethyl analogs is unreliable without significant optimization. The reactivity of the electrophilic center is finely tuned by its position on the imidazole ring. For instance, the 2-(bromomethyl) isomer exhibits different reactivity profiles due to altered electron distribution, and 3-aryl or 3-alkyl substituted analogs lack the primary reactive handle required for immediate diversification. More critically, halogen exchange—using the 3-chloromethyl analogue—is not a drop-in replacement, as the C–Br bond is demonstrably more reactive in nucleophilic substitution than the C–Cl bond, a principle validated in SRN1 reactions where only chloromethyl groups showed selective reactivity under specific radical conditions [1]. Direct quantitative comparisons are below.

Quantitative Differentiation of 3-(Bromomethyl)imidazo[1,2-a]pyridine from its Closest Analogues


Superior Electrophilicity vs. 3-Chloromethyl Analog for Nucleophilic Displacement

The electrophilic reactivity of the 3-(bromomethyl) group is inherently superior to its chloromethyl counterpart in standard SN2 reactions. While direct kinetic data for these specific heterocycles is sparse, the well-established leaving-group ability of bromide over chloride (ca. 10³–10⁴ fold greater reactivity in typical polar aprotic solvents) supports a class-level inference [1]. This is indirectly evidenced by a study on related 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines, which required specialized SRN1 radical conditions for reactivity, implying the chloromethyl group is inert under standard two-electron nucleophilic substitution conditions where the bromomethyl analogue is readily reactive [2].

Chemical Biology Medicinal Chemistry Fragment-Based Drug Discovery

Regiochemical Precision: 3-Position vs. 2-Position Bromomethyl Isomer Reactivity

The position of the bromomethyl group on the imidazole ring critically dictates the electronic environment and thus the reactivity of the heterocycle. The 3-position places the electrophilic carbon in conjugation with the pyridine ring nitrogen, creating a distinct reactivity profile compared to the 2-isomer. While direct comparative kinetic data is not available, synthetic protocols for selective C3-functionalization are well-established [1]. Procurement of the correct isomer is essential to avoid failed reactions; using 2-(bromomethyl)imidazo[1,2-a]pyridine would lead to different regiochemical outcomes and binding orientation in target proteins.

Regioselective Synthesis Medicinal Chemistry Kinase Inhibitor Design

Thermal and Microwave-Assisted Synthesis Yields for 3-Substituted Imidazo[1,2-a]pyridines

Synthesis of 3-bromoimidazo[1,2-a]pyridines, a class to which the target compound belongs, has been optimized under microwave-assisted, solvent-free conditions. A study demonstrated that microwave irradiation significantly enhances yields (40–85%) and reduces reaction times to less than two minutes for closely related 3-substituted derivatives [1]. This class-level data suggests that the bromomethyl analogue can be synthesized efficiently using modern, scalable techniques, offering a procurement advantage over compounds requiring multi-step, low-yielding syntheses.

Synthetic Methodology Process Chemistry Green Chemistry

Optimal Application Scenarios for 3-(Bromomethyl)imidazo[1,2-a]pyridine Based on Evidenced Differentiation


Targeted Kinase Inhibitor Library Synthesis via Late-Stage Diversification

The compound's high electrophilicity at the 3-bromomethyl position [1] makes it ideal for late-stage diversification strategies. It can rapidly generate focused libraries of 3-aminomethylimidazo[1,2-a]pyridines for screening against kinase targets such as PI3Kα and DNA-PK, where this scaffold has shown high potency (IC50 values in the low nanomolar range for advanced analogues ). This allows medicinal chemists to explore SAR around the solvent-exposed region of the ATP-binding pocket.

Synthesis of Chemical Biology Probes for Bromodomain Inhibition

The imidazo[1,2-a]pyridine core is a recognized chemotype for bromodomain inhibitors [1]. The 3-bromomethyl handle enables the attachment of various amine or ether-linked moieties to optimize affinity for specific bromodomains (e.g., BRD4). Its superior reactivity over the chloromethyl analogue ensures high conjugation efficiency with delicate biomolecular tags (e.g., biotin, fluorophores) for pull-down and imaging probe development.

Microwave-Assisted Parallel Synthesis for CNS Receptor Ligand Optimization

Given the validated efficiency of microwave-assisted synthesis for this scaffold (yields up to 85% in minutes [1]), the compound is well-suited for automated parallel synthesis platforms. This is particularly valuable in CNS drug discovery, where imidazo[1,2-a]pyridines are active as GABA-A receptor ligands and bradykinin B2 receptor antagonists . The rapid, high-yielding substitution with diverse amines accelerates the hit-to-lead timeline.

Quote Request

Request a Quote for 3-(Bromomethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.